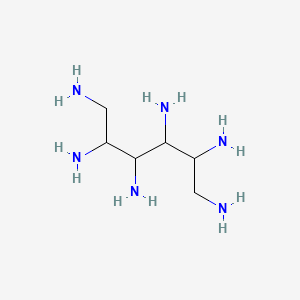

Hexane-1,2,3,4,5,6-hexamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hexane-1,2,3,4,5,6-hexamine, also known as Hexamine, Methenamine, Hexamethylenetetramine, or Urotropin, is a heterocyclic organic compound . It is an anti-infective agent most commonly used to treat urinary tract infections . Its anti-infective action is derived from the slow release of formaldehyde (CH 2 O) by hydrolysis at acidic pH of 0.2 molars .

Synthesis Analysis

Hexamine is prepared industrially by combining formaldehyde and ammonia . The reaction can be conducted in gas phase and in solution . The molecule has a tetrahedral cage-like structure, similar to adamantane .Molecular Structure Analysis

The this compound molecule contains a total of 31 bond(s). There are 11 non-H bond(s), 5 rotatable bond(s), and 6 primary amine(s) (aliphatic) .Chemical Reactions Analysis

Hexamine is a synthetically versatile reagent used in organic synthesis. In particular, in the Duff and Sommelet reactions, hexamethylenetetramine acts as the formyl carbon source, while in the Delepine reaction it provides the primary amino groups .Physical And Chemical Properties Analysis

Hexamine is an odorless, colorless, lustrous crystal or white crystalline powder which is hygroscopic . It has a molecular weight of 140.186 g/mol, a density of 1.33 g/cm^3, a melting point of 280 °C, and it sublimes .Wirkmechanismus

Safety and Hazards

Hexamine can be harmful by ingestion, skin absorption, and inhalation. It can cause irritation in the eyes, mucous membranes, upper respiratory tract, and skin. It can also cause kidney irritation and skin rash . Inhaling this compound causes shortness of breath and coughing. When it comes in contact with the skin it causes redness, rashes, burns, and pain .

Zukünftige Richtungen

Hexamine is useful in the synthesis of other organic compounds, including plastics, pharmaceuticals, and rubber additives . It is also used in the production of liquid or powdery preparations of phenolic resins, as binders in clutch and brake linings, and in the form of spray and cream to treat concomitant odor and excessive sweating .

Eigenschaften

IUPAC Name |

hexane-1,2,3,4,5,6-hexamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H20N6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6H,1-2,7-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJGCIFQPQGTTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CN)N)N)N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746525 |

Source

|

| Record name | Hexane-1,2,3,4,5,6-hexamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177987-93-8 |

Source

|

| Record name | Hexane-1,2,3,4,5,6-hexamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine, polymer-bound | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxiranecarboxaldehyde, 3-methyl-3-(3-pentenyl)-, [2R-[2alpha,3beta(Z)]]- (9CI)](/img/no-structure.png)